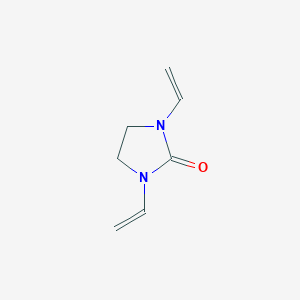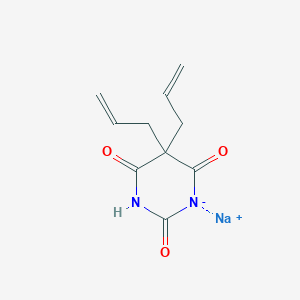
N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, typically involves the condensation of 2-aminobenzothiazole with different aldehydes or ketones in the presence of catalysts. A notable example includes the synthesis of N-acyl derivatives of arylamines to explore the antitumor activities of these compounds, where N-acetylation and oxidation are the main metabolic transformations (Chua et al., 1999). Another approach involves the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol, demonstrating the versatility in synthesizing benzothiazole derivatives (عسيري & خان, 2010).
Molecular Structure Analysis
The molecular structure of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives can be characterized using various analytical techniques. The crystal structure determination reveals important geometrical parameters and the conformational preferences of these molecules. For instance, the crystal structure of a closely related compound shows that the benzothiazol and imidazol rings are planar, which might influence the reactivity and interaction with biological targets (Yıldırım et al., 2006).
Chemical Reactions and Properties
Benzothiazole compounds undergo various chemical reactions, reflecting their chemical properties. These reactions include N-acetylation, nitration, and reduction, which are crucial for modifying the pharmacological properties of these compounds. The transformations can significantly affect the compounds' bioactivity, as seen in the synthesis and evaluation of antitumor benzothiazoles (Chua et al., 1999).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are important for their application in drug formulation and chemical analysis. These properties are often determined through crystallography and spectroscopic methods, offering insights into the stability and behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives, including reactivity, stability, and functional group transformations, are essential for their application in medicinal chemistry and synthetic organic chemistry. Studies often focus on the compound's ability to undergo specific reactions, such as N-acetylation and oxidation, which are key to understanding its mechanism of action in biological systems (Chua et al., 1999).
Applications De Recherche Scientifique
Antitumor Activities
Benzothiazoles, including derivatives similar to N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, have been extensively studied for their antitumor properties. Research indicates that these compounds display potent and selective antitumor activity against various cell lines, including breast, ovarian, colon, and renal cells. The mechanism of action is believed to involve metabolic transformations such as N-acetylation and oxidation, which play a central role in their antitumor effects. Metabolism studies have shown that sensitive cell lines undergo significant drug uptake and biotransformation, whereas resistant cell lines show negligible activity. The development of N-acyl derivatives and amino acid prodrugs of these benzothiazoles aims to address the challenges of metabolic inactivation and improve bioavailability for clinical applications (Chua et al., 1999), (Bradshaw et al., 2002).
Synthesis and Chemical Transformations
The synthesis and chemical transformations of benzothiazole derivatives, including N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, have been a subject of research to develop efficient and novel methods for producing these compounds. Techniques such as catalytic C-H, N-H coupling and domino condensation/S-arylation/heterocyclization reactions have been explored to synthesize 2-N-substituted benzothiazoles, which serve as core structures for pharmaceutically important agents. These synthetic methodologies offer new pathways for assembling heterocycles and expanding the chemical space of benzothiazole derivatives with potential biological activities (Monguchi et al., 2009), (Ma et al., 2011).
Pharmaceutical and Biological Applications
Further research into the pharmaceutical and biological applications of benzothiazole derivatives has led to the exploration of their potential as antimicrobial agents, corrosion inhibitors, and probes for biomedical imaging. For instance, the synthesis of N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine derivatives has shown promising antibacterial activity and corrosion inhibition properties. These findings underscore the versatility of benzothiazole derivatives in various applications beyond antitumor activities, highlighting their potential in addressing microbial resistance and material degradation challenges (Nayak & Bhat, 2023).
Orientations Futures
The future directions for the study and application of “N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” and similar compounds could involve further exploration of their inhibitory activity against key enzymes like PPO . This could potentially lead to the development of new herbicides or other useful compounds.
Propriétés
IUPAC Name |
N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-3,6-7H,4-5,8-10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRMVAAMYKKYAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359436 |
Source


|
| Record name | N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
CAS RN |
15087-99-7 |
Source


|
| Record name | N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)







